1,5-Dichloro-2-ethyl-4-fluorobenzene
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Overview
Description
1,5-Dichloro-2-ethyl-4-fluorobenzene is an organic compound with the molecular formula C8H7Cl2F. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms, one ethyl group, and one fluorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dichloro-2-ethyl-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination and fluorination of ethylbenzene derivatives. The reaction typically requires a catalyst, such as iron(III) chloride, and is carried out under controlled temperature conditions to ensure selective substitution at the desired positions on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,5-Dichloro-2-ethyl-4-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where additional substituents are introduced onto the benzene ring.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The ethyl group can be oxidized to form carboxylic acids or reduced to form alkanes.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid, often in the presence of a catalyst like iron(III) chloride.
Nucleophilic Substitution: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substituted Benzene Derivatives: Products with additional substituents on the benzene ring.
Carboxylic Acids: Formed from the oxidation of the ethyl group.
Scientific Research Applications
1,5-Dichloro-2-ethyl-4-fluorobenzene is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1,5-Dichloro-2-ethyl-4-fluorobenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The chlorine and fluorine atoms on the benzene ring make it a reactive intermediate in various chemical processes. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-1-fluorobenzene: Similar in structure but lacks the ethyl group.
1,5-Dichloro-2-(1,1-difluoroethyl)-4-fluorobenzene: Contains an additional fluorine atom on the ethyl group.
Uniqueness
1,5-Dichloro-2-ethyl-4-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms along with an ethyl group on the benzene ring. This combination of substituents provides distinct reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C8H7Cl2F |
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Molecular Weight |
193.04 g/mol |
IUPAC Name |
1,5-dichloro-2-ethyl-4-fluorobenzene |
InChI |
InChI=1S/C8H7Cl2F/c1-2-5-3-8(11)7(10)4-6(5)9/h3-4H,2H2,1H3 |
InChI Key |
MHHMTKBFXIQEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1Cl)Cl)F |
Origin of Product |
United States |
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